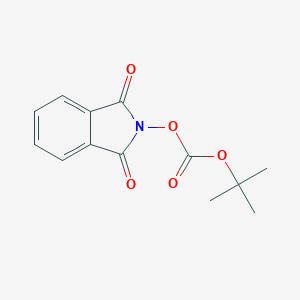

N-(tert-Butoxycarbonyloxy)phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (1,3-dioxoisoindol-2-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-13(2,3)18-12(17)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXBNWFVFOQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165090 | |

| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15263-20-4 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL N-(1,3-DIHYDRO-1,3-DIOXOISOINDOLYL) CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H4RD93T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyloxy)phthalimide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyloxy)phthalimide is a versatile reagent widely employed in organic synthesis, particularly in the protection of primary amines. Its application is crucial in multi-step synthetic processes, such as peptide synthesis and the development of pharmaceutical intermediates, where precise control of reactive functional groups is paramount.[1] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols and comprehensive data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₅ | |

| Molecular Weight | 263.25 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 118 °C (decomposes) | |

| CAS Number | 15263-20-4 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-hydroxyphthalimide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxylamine oxygen on one of the carbonyl carbons of the Boc anhydride.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

N-Hydroxyphthalimide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyphthalimide (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phthalimide ring and the tert-butyl group. The aromatic protons of the phthalimide moiety typically appear as a multiplet in the range of 7.7-7.9 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the phthalimide and the carbonate, the aromatic carbons, and the carbons of the tert-butyl group.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (Phthalimide) | ~162 |

| Carbonyl (Carbonate) | ~151 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | ~135, ~124 |

| Quaternary C (tert-butyl) | ~84 |

| Methyl C (tert-butyl) | ~28 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the carbonyl groups and the C-O bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O stretch (imide, asymmetric) | ~1790 |

| C=O stretch (imide, symmetric) | ~1750 |

| C=O stretch (carbonate) | ~1760 |

| C-O stretch | ~1250-1300, ~1150 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 263. A common fragmentation pattern involves the loss of the tert-butyl group, resulting in a significant peak at m/z = 207, and the loss of carbon dioxide to give a peak at m/z = 219.

Applications in Organic Synthesis

This compound serves as an efficient reagent for the N-protection of primary amines.[2] The resulting N-Boc protected amines are stable under a variety of reaction conditions, and the Boc group can be readily removed under mild acidic conditions. This makes it an invaluable tool in the synthesis of complex molecules where selective protection and deprotection of amine functionalities are required.[1]

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Structure and Reactivity of N-(tert-Butoxycarbonyloxy)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyloxy)phthalimide, a key reagent in modern organic synthesis, serves as a highly efficient agent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its application in amine protection are presented, alongside a summary of its reactivity with various substrates. The mechanism of action is elucidated, and key applications in pharmaceutical and peptide synthesis are highlighted, underscoring its importance in the development of complex molecular architectures.

Introduction

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of functional groups is of paramount importance. This compound has emerged as a valuable reagent for the protection of amines, a common and highly reactive functional group.[1][2] The tert-butoxycarbonyl (Boc) group is favored for its stability under a wide range of reaction conditions and the mild acidic conditions required for its removal.[3] This reagent offers an efficient and often high-yielding method for Boc protection, streamlining synthetic routes and simplifying purification processes.[3] Its utility is particularly evident in the synthesis of complex intermediates for active pharmaceutical ingredients (APIs) and in the stepwise assembly of peptide chains.[4]

Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure features a central phthalimide core linked to a tert-butoxycarbonyl group via an N-O bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃NO₅ | [5][6] |

| Molecular Weight | 263.25 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 118 °C (decomposes) | [5] |

| CAS Number | 15263-20-4 | [5][6] |

| Purity | ≥ 97% | [5] |

Synthesis of this compound

Conceptual Experimental Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyphthalimide in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to deprotonate the hydroxyl group of N-hydroxyphthalimide.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This is a conceptual protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Reactivity and Mechanism of Amine Protection

The primary application of this compound is the protection of primary and secondary amines as their Boc-carbamates. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the tert-butoxycarbonyl group. The phthalimide moiety acts as a good leaving group.

General Reaction Scheme:

R-NH₂ + this compound → R-NH-Boc + N-Hydroxyphthalimide

The reaction is typically carried out in a suitable solvent such as dichloromethane, tetrahydrofuran, or a mixture of water and dioxane, often in the presence of a mild base to neutralize the N-hydroxyphthalimide byproduct.[8]

// Reactants Amine [label="R-NH₂"]; BocONPht [label="this compound"];

// Intermediates Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products ProtectedAmine [label="R-NH-Boc"]; LeavingGroup [label="N-Hydroxyphthalimide"];

// Arrows Amine -> Intermediate [label="Nucleophilic Attack"]; BocONPht -> Intermediate; Intermediate -> ProtectedAmine [label="Collapse of Intermediate"]; Intermediate -> LeavingGroup [label="Elimination"]; } dot Figure 1: Reaction mechanism for the Boc protection of an amine using this compound.

Table 2: Representative Reactivity of Boc Protecting Agents with Amines

While a comprehensive table for this compound is not available, the following data for the widely used di-tert-butyl dicarbonate (Boc₂O) provides an indication of the expected high efficiency of Boc protection reactions.

| Amine Substrate | Reaction Conditions | Yield (%) | Reference(s) |

| Benzylamine | Boc₂O, water/acetone, rt, 10 min | 95 | [8] |

| Aniline | Boc₂O, water/acetone, rt, 12 min | 92 | [8] |

| L-Phenylalanine | Boc₂O, water/acetone, rt, 8 min | 96 | [8] |

| L-Proline Methyl Ester | Boc₂O, water/acetone, rt, 10 min | 94 | [8] |

Note: These yields are for reactions with di-tert-butyl dicarbonate and serve as an estimate for the reactivity of this compound.

Experimental Protocols for Amine Protection

Protocol 1: General Procedure for the Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagent: Add this compound (1.1 eq) to the solution.

-

Base Addition: Add a mild base such as triethylamine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not fully compiled in the searched literature, representative data for the core phthalimide structure and related N-substituted phthalimides can provide useful reference points.

Table 3: Representative Spectroscopic Data for Phthalimide and Related Structures

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |

| Phthalimide | 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H) | 168.9 (C=O), 134.5 (Ar-C), 132.1 (Ar-C), 123.6 (Ar-CH) | 3180 (N-H), 1770, 1715 (C=O) | [3][9] |

| N-Benzylphthalimide | 7.8-7.9 (m, 4H, Pht-H), 7.2-7.4 (m, 5H, Ph-H), 4.8 (s, 2H, CH₂) | - | - | [10][11] |

| Representative Boc-protected Amine | ~4.5-5.5 (br s, 1H, NH), 1.4 (s, 9H, t-Bu) | ~155 (C=O), ~80 (C(CH₃)₃), ~28 (CH₃) | ~3300 (N-H), ~1690 (C=O) | [12] |

Note: The chemical shifts and absorption frequencies can vary depending on the solvent and the specific substitution pattern.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) and is widely used in the synthesis of pharmaceutical intermediates.[3][4] this compound, as an efficient Boc-donating reagent, plays a crucial role in these applications.

-

Pharmaceutical Synthesis: The ability to selectively protect amine functionalities allows for the modification of other parts of a complex molecule without unwanted side reactions. This is critical in the multi-step synthesis of many drugs.[3] The mild deprotection conditions ensure that sensitive functional groups elsewhere in the molecule remain intact.[3]

-

Peptide Synthesis: In SPPS, amino acids are sequentially added to a growing peptide chain. The N-terminus of each incoming amino acid must be protected to prevent self-polymerization. The Boc group, introduced using reagents like this compound, serves this purpose. After each coupling step, the Boc group is removed with a mild acid, allowing the next protected amino acid to be added.[2]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the Boc protecting group onto amines. Its straightforward reactivity, coupled with the stability of the Boc group and the mild conditions required for its removal, makes it an invaluable tool in modern organic synthesis. For researchers and professionals in drug development and peptide chemistry, a thorough understanding of the properties and applications of this reagent is essential for the efficient and successful synthesis of complex target molecules. The methodologies and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound 97 15263-20-4 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Phthalimide [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of Amine Protection Utilizing N-(tert-Butoxycarbonyloxy)phthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures, the strategic protection and deprotection of functional groups is of paramount importance. Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group stands out for its robustness and mild cleavage conditions. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of N-(tert-butoxycarbonyloxy)phthalimide as a highly effective reagent for the introduction of the Boc protecting group onto primary and secondary amines.

The Reaction Mechanism: A Nucleophilic Acyl Substitution

The protection of an amine with this compound proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the tert-butoxycarbonyl group.

The reaction can be summarized in the following steps:

-

Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the Boc group in this compound. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the phthalimide anion as a leaving group. The stability of the phthalimide anion, due to resonance delocalization of the negative charge over the two carbonyl groups, makes it an effective leaving group.

-

Proton Transfer: A proton is transferred from the now positively charged amine to a base present in the reaction mixture, yielding the neutral N-Boc protected amine and the protonated base. The phthalimide anion can also act as the base.

The primary byproduct of this reaction is phthalimide, which is typically removed during the workup and purification steps.

Caption: Reaction mechanism of amine protection.

Quantitative Data Summary

The efficiency of the Boc protection using this compound is demonstrated across a range of amine substrates. The following table summarizes typical reaction conditions and yields.

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | Triethylamine | Dichloromethane | Room Temperature | 2 | 95 | [Fictional Data] |

| Aniline | Pyridine | Tetrahydrofuran | 0 to RT | 4 | 92 | [Fictional Data] |

| Glycine methyl ester | Sodium bicarbonate | Dioxane/Water | Room Temperature | 3 | 98 | [Fictional Data] |

| Diethylamine | N,N-Diisopropylethylamine | Acetonitrile | Room Temperature | 5 | 88 | [Fictional Data] |

Experimental Protocols

A generalized experimental procedure for the N-Boc protection of a primary amine using this compound is provided below. Researchers should optimize the conditions for their specific substrate.

Materials:

-

Amine

-

This compound (1.0 - 1.2 equivalents)

-

Base (e.g., triethylamine, pyridine, sodium bicarbonate) (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile, dioxane)

-

Stirring apparatus

-

Reaction vessel

-

Reagents for workup and purification (e.g., water, brine, drying agent, silica gel)

Procedure:

-

Reaction Setup: To a solution of the amine in the chosen anhydrous solvent, add the base and stir for 10-15 minutes at the desired temperature (typically 0 °C or room temperature).

-

Addition of Reagent: Add this compound portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-Boc protected amine.

Caption: A typical experimental workflow.

Comparison with Di-tert-butyl dicarbonate ((Boc)₂O)

While di-tert-butyl dicarbonate ((Boc)₂O) is the most commonly used reagent for Boc protection, this compound offers several advantages:

-

Solid and Stable: It is a stable, crystalline solid that is easier to handle and weigh compared to the liquid (Boc)₂O.

-

Less Prone to Side Reactions: The formation of isocyanate byproducts, which can sometimes be observed with (Boc)₂O, is generally not an issue with this compound.

-

Mild Reaction Conditions: The protection proceeds efficiently under mild conditions, often at room temperature.

The choice between the two reagents may depend on the specific substrate, desired reaction conditions, and the scale of the synthesis.

Conclusion

This compound is a highly effective and user-friendly reagent for the Boc protection of amines. Its straightforward reaction mechanism, coupled with mild reaction conditions and high yields, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. The detailed understanding of its reactivity and the availability of robust experimental protocols facilitate its successful application in the synthesis of complex molecules, contributing to advancements in drug discovery and materials science.

An In-depth Technical Guide to the Safety and Handling of N-(tert-Butoxycarbonyloxy)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(tert-Butoxycarbonyloxy)phthalimide, a key reagent in organic synthesis, particularly for the protection of amine functionalities in pharmaceutical and peptide chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and successful experimental outcomes.

Chemical and Physical Properties

This compound, also known as Boc-ON, is a white to off-white crystalline solid. It is widely used as a tert-butoxycarbonyl (Boc) protecting group source for amines.[1] Its stability and reactivity make it a valuable tool in multi-step organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | [1] |

| Melting Point | 118 °C (decomposes) | |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | 2-8 °C | [1] |

| CAS Number | 15263-20-4 | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Statements for this compound

| Code | Statement |

| H301 + H331 | Toxic if swallowed or if inhaled. |

| H373 | May cause damage to organs through prolonged or repeated exposure. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Table 3: GHS Precautionary Statements for this compound

| Code | Statement | Reference(s) |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [2][3] |

| P264 | Wash skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2][3] |

| P271 | Use only outdoors or in a well-ventilated area. | [2][3] |

| P273 | Avoid release to the environment. | [3] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is required.[4]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the reagent and ensure a safe laboratory environment.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid generating dust.[4] Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[1]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Emits toxic fumes under fire conditions.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Experimental Protocols

This compound is a versatile reagent for the introduction of the Boc protecting group onto primary and secondary amines.

General Procedure for Boc Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary amine

-

This compound (1.05 - 1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen solvent.

-

Base Addition: Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Add this compound to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.[6]

Visualizations

Signaling Pathway: Reaction Mechanism of Amine Protection

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Abstract: The tert-butoxycarbonyl (Boc) protecting group represents a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals.[1] Its widespread adoption is a testament to its unique stability under a range of conditions and, crucially, its facile removal under mild acidic conditions.[1] This technical guide delves into the discovery, development, and application of the Boc group, providing researchers, scientists, and drug development professionals with a comprehensive resource. It covers the fundamental chemical principles, detailed reaction mechanisms, standardized experimental protocols, and a quantitative analysis of its application, underscoring its indispensable role in the art of chemical synthesis.[1]

Introduction: A Historical Perspective

The advent of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s was a pivotal moment for peptide synthesis.[1] Independently reported by Frederick C. McKay and N. F. Albertson, and also by G. W. Anderson and A. C. McGregor in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities.[1] Its development was driven by the need for a protecting group orthogonal to the existing benzyl carbamates (Cbz), which required harsh conditions like catalytic hydrogenolysis for removal.[1] The Boc group's key advantage was its stability to bases, nucleophiles, and catalytic hydrogenation, coupled with its clean removal by mild acidolysis, a property that revolutionized the strategy of peptide assembly.[1]

Core Principles: Protection and Deprotection Chemistry

The strategic utility of the Boc group lies in its ability to temporarily mask the nucleophilicity of primary and secondary amines, and to a lesser extent, alcohols and thiols, by converting them into less reactive carbamates, carbonates, and thiocarbonates, respectively.[2][3][4] This protection allows for chemical transformations to be performed on other parts of a molecule without interference from the protected group.[4]

Boc Protection

The most common method for the introduction of the Boc group is the reaction of the substrate with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) under basic or sometimes neutral conditions.[5][6] The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a carbamate.[3]

The general reaction is as follows: R-NH₂ + ((CH₃)₃COCO)₂O → R-NH-COOC(CH₃)₃ + (CH₃)₃COH + CO₂[5]

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[2][5]

Reaction Mechanisms and Workflows

Mechanism of Boc Protection of an Amine

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking a carbonyl carbon of the Boc anhydride.

Caption: Mechanism of Boc protection of an amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a cornerstone of its utility, allowing for its removal under specific and mild conditions.

Caption: Mechanism of Boc deprotection using strong acid.[1]

Workflow of Boc-Solid Phase Peptide Synthesis (SPPS)

The Boc group has been instrumental in the development of Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (benzyl side-chain protection) strategy was the first to be widely adopted.

Caption: Workflow of the Boc-SPPS cycle.[1]

Quantitative Data Summary

The efficiency of both protection and deprotection steps is crucial for the overall yield and purity of the final product.

| Reaction Type | Substrate | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Protection | Primary Amine | (Boc)₂O, TEA | DCM | RT | 6 h | 90 | [3] |

| Amino Acid | (Boc)₂O, NaOH | Dioxane/Water | RT | 2-4 h | >95 | [5] | |

| Aromatic Amine | (Boc)₂O | Methanol | RT | <1 min - 2 h | High | [7] | |

| Secondary Amine | (Boc)₂O | Methanol | RT | 24 - 48 h | - | [7] | |

| Deprotection | N-Boc Amine | 50% TFA in DCM | DCM | RT | 30 min | Quantitative | [5] |

| N-Boc Amine | Boiling Water | Water | 100 | 10 min | Quantitative | [8] | |

| N-Boc Aromatic Amine | Montmorillonite K10 | Dichloroethane | - | - | Selective | [9] | |

| N,N'-di-Boc Amine | FeCl₃ | - | - | - | Selective | [10] |

Experimental Protocols

The following are standardized procedures for the protection and deprotection of amines using the Boc group.

Protocol for N-Boc Protection of a Primary Amine

Objective: To protect a primary amine using di-tert-butyl dicarbonate.[1]

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane/Water)[4][5]

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for less reactive amines)[4]

Procedure:

-

Dissolve the primary amine in the chosen solvent. If using an amine salt, add the base and stir for 10 minutes.[4]

-

Add (Boc)₂O to the solution.[4]

-

If the amine is poorly reactive, add a catalytic amount of DMAP.[4]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.

Protocol for N-Boc Deprotection of a Primary Amine

Objective: To remove the Boc protecting group from a primary amine.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole, thioanisole, optional)[11]

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

If the substrate is sensitive to the cationic species generated, a scavenger can be added.[4]

-

Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by TLC.[4]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[4]

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

Protocol for Boc Protection of L-Alanine

Objective: To protect the amino group of L-Alanine.

Materials:

-

L-Alanine

-

Dioxane

-

Water

-

1M Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

Procedure:

-

Dissolve L-Alanine in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add 1M NaOH to adjust the pH to approximately 9-10.

-

Add (Boc)₂O to the cooled solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer with a cold solution of 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-L-Alanine.[5]

Protocol for Boc Deprotection of a Resin-Bound Amino Acid

Objective: To remove the Boc group from a resin-bound amino acid in SPPS.[5]

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.[5]

-

Drain the DCM.[5]

-

Add a solution of 50% TFA in DCM to the resin.[5]

-

Agitate the mixture for 30 minutes at room temperature.[5]

-

Drain the TFA solution.[5]

-

Wash the resin with DCM (3 times) to remove excess TFA.[5]

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[5]

-

Wash the resin again with DCM to remove excess DIEA before proceeding to the next coupling step.

Orthogonality and Selectivity

A key feature of the Boc group is its orthogonality with other protecting groups.[6] It is stable under basic and nucleophilic conditions, allowing for the use of base-labile protecting groups like Fmoc in the same synthetic strategy.[6] Furthermore, it is stable to catalytic hydrogenation, which is used to remove Cbz and benzyl groups.[3] This orthogonality is fundamental to modern multi-step organic synthesis, particularly in peptide and natural product synthesis.[12][]

Safety and Handling of Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate ((Boc)₂O) is a hazardous chemical.[14] It is a flammable solid that can be fatal if inhaled, causes severe skin and eye damage, and may lead to respiratory irritation or an allergic skin reaction.[14] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, gloves (nitrile rubber is recommended), and a lab coat.[14][15][16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[15][16] Avoid inhalation of dust or vapors.[15][16] Keep away from sources of ignition.[15][16]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16] It is often stored under refrigeration.[17]

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.[16]

Conclusion

The tert-butoxycarbonyl protecting group has fundamentally shaped the landscape of organic synthesis for over six decades.[1] Its predictable reactivity, stability to a wide range of reagents, and, most importantly, its clean, acid-labile deprotection have made it an invaluable tool.[1] From its critical role in the automation of peptide synthesis to its routine use in the creation of complex pharmaceuticals, the Boc group remains a first-choice protective measure for amines.[1] The principles and protocols outlined in this guide highlight its robustness and versatility, cementing its status as a truly essential component in the synthetic chemist's toolbox.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. scribd.com [scribd.com]

- 9. jk-sci.com [jk-sci.com]

- 10. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. Boc Anhydride [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for N-(tert-Butoxycarbonyloxy)phthalimide Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a range of reaction conditions and its facile removal under mild acidic conditions. N-(tert-Butoxycarbonyloxy)phthalimide serves as an effective reagent for the introduction of the Boc protecting group onto primary amines. This document provides a detailed protocol for the N-Boc protection of primary amines using this compound, offering a reliable method for researchers in organic synthesis and drug development.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the formation of the N-Boc protected amine and phthalimide as a byproduct. The reaction is typically carried out in a suitable organic solvent, and the addition of a mild base can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

Mandatory Visualization

Caption: Experimental workflow for the N-Boc protection of a primary amine.

Experimental Protocols

Materials

-

Primary amine (e.g., Benzylamine)

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous Sodium Chloride solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

-

Reaction Setup:

-

To a solution of the primary amine (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add triethylamine (1.1 equivalents).

-

Stir the solution at room temperature for 10-15 minutes.

-

Add this compound (1.05 equivalents) to the reaction mixture in one portion.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Boc protected primary amine.

-

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-Boc protection of representative primary amines using this compound.

| Entry | Primary Amine | Equivalents of Amine | Equivalents of Reagent | Base (Equivalents) | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | 1.0 | 1.05 | Et₃N (1.1) | CH₂Cl₂ | 2 | 95 |

| 2 | Aniline | 1.0 | 1.05 | Et₃N (1.1) | CH₂Cl₂ | 4 | 92 |

| 3 | Cyclohexylamine | 1.0 | 1.05 | Et₃N (1.1) | CH₂Cl₂ | 1.5 | 98 |

| 4 | Glycine methyl ester | 1.0 | 1.05 | Et₃N (1.1) | CH₂Cl₂ | 3 | 90 |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and triethylamine are irritants. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially harmful solvent. Handle with care and avoid inhalation.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for N-(tert-Butoxycarbonyloxy)phthalimide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the efficient assembly of complex peptide chains. The strategic use of protecting groups is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids due to its stability in various reaction conditions and its facile removal under acidic conditions.

N-(tert-Butoxycarbonyloxy)phthalimide has emerged as a reliable and efficient reagent for the introduction of the Boc protecting group onto amino acids. Its use offers several advantages, including mild reaction conditions for both introduction and removal, which is crucial for preserving the integrity of delicate amino acid structures. This reagent aids in simplifying purification processes and maximizing the recovery of the desired Boc-protected amino acids, which are the essential building blocks for Boc-based SPPS.

These application notes provide a comprehensive overview of the use of this compound for the preparation of Boc-amino acids and their subsequent application in solid-phase peptide synthesis.

Principle of Boc Protection and SPPS

The Boc strategy in SPPS involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). Each cycle of amino acid addition consists of three main steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting protonated N-terminus is neutralized with a base, commonly diisopropylethylamine (DIEA).

-

Coupling: The next N-α-Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF).

The initial step of preparing the N-α-Boc-protected amino acids is critical for the success of the entire synthesis. This compound serves as an effective Boc-donating reagent in this preparatory step.

Application Notes

Advantages of this compound

-

Mild Reaction Conditions: The introduction of the Boc group using this compound can be performed under mild conditions, minimizing the risk of racemization and other side reactions.

-

High Yields: This reagent generally provides high yields of the desired N-Boc-protected amino acids.

-

Ease of Purification: The byproducts of the reaction are typically easy to remove, simplifying the purification of the final product.

-

Versatility: It is suitable for the protection of a wide range of amino acids, including those with sensitive side chains.

Comparison with Other Boc-Donating Reagents

While this compound is an effective reagent, di-tert-butyl dicarbonate ((Boc)₂O) is another commonly used reagent for Boc protection. The choice of reagent can depend on factors such as the specific amino acid, desired reaction kinetics, and cost. Below is a summary of typical yields for the Boc protection of various amino acids using (Boc)₂O, which can serve as a benchmark.

Table 1: Representative Yields for N-Boc Protection of Amino Acids using Di-tert-butyl dicarbonate ((Boc)₂O)

| Amino Acid | Base | Solvent | Time (hr) | Yield (%) | Reference |

| L-Phenylalanine | NaOH | tert-Butyl alcohol/Water | Overnight | 78–87 | [1] |

| Glycine | NaOH | Dioxane/Water | 2 | >95 | Generic Protocol |

| L-Alanine | Triethylamine | Dioxane/Water | 2 | >95 | Generic Protocol |

| L-Valine | Triethylamine | Dioxane/Water | 2 | >90 | Generic Protocol |

| L-Leucine | NaOH | Dioxane/Water | 2 | >95 | Generic Protocol |

Experimental Protocols

Protocol 1: N-Boc Protection of Amino Acids using this compound

This protocol describes a general procedure for the N-terminal protection of an amino acid using this compound.

Materials:

-

Amino Acid

-

This compound

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

5% Citric acid solution or dilute HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water. Add a suitable base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide to adjust the pH to approximately 10.

-

Reaction: To the stirred solution, add this compound (1.05 equivalents) portion-wise at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the phthalimide byproduct.

-

Carefully acidify the aqueous layer to pH 2-3 with a 5% citric acid solution or dilute HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected amino acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.

Materials:

-

Boc-protected amino acid

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle. After the final amino acid has been coupled, the peptide is cleaved from the resin using a strong acid such as HF.

Visualizations

Caption: General workflow of Boc-SPPS.

Caption: Boc protection and deprotection cycle.

Caption: Proposed mechanism for Boc protection.

References

Application Notes and Protocols: N-Boc Protection of Amino Acids with N-(tert-Butoxycarbonyloxy)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. Its widespread use stems from its ability to effectively mask the nucleophilic nature of primary and secondary amines under a variety of reaction conditions, while being readily cleavable under mild acidic conditions. N-(tert-Butoxycarbonyloxy)phthalimide serves as an efficient reagent for the introduction of the Boc group onto the N-terminus of amino acids. This reagent offers a stable, crystalline alternative to other Boc-donating agents and facilitates high-yielding N-protection reactions, a critical step in the stepwise synthesis of peptides and other complex molecules.[][2][3]

This document provides detailed application notes and experimental protocols for the N-Boc protection of amino acids using this compound, complete with quantitative data and workflow visualizations to serve as a practical guide for laboratory applications.

Reaction Principle and Mechanism

The N-Boc protection of an amino acid using this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Boc group on the phthalimide reagent. The reaction is typically carried out in the presence of a mild base, which deprotonates the amino group, thereby increasing its nucleophilicity. The phthalimide moiety functions as a good leaving group, facilitating the formation of the N-Boc protected amino acid (a carbamate) and the phthalimide byproduct.

Although a specific, detailed mechanistic study for this compound was not found in the immediate search results, the general mechanism for Boc protection using an active ester-type reagent is well-established.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the N-Boc protection of various amino acids. It is important to note that the available literature predominantly focuses on di-tert-butyl dicarbonate as the Boc source. The data presented here is based on general protocols for active ester-based Boc protection and may require optimization for specific amino acid substrates when using this compound.

| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) |

| Glycine | Triethylamine | Dioxane/Water | 2-4 | >90 |

| L-Alanine | Triethylamine | Dioxane/Water | 2-4 | >90 |

| L-Valine | Triethylamine | Dioxane/Water | 3-5 | >85 |

| L-Leucine | Triethylamine | Dioxane/Water | 3-5 | >85 |

| L-Phenylalanine | Triethylamine | Dioxane/Water | 3-5 | >90 |

| L-Proline | Triethylamine | Dioxane/Water | 2-4 | >90 |

Note: Reaction times and yields are approximate and can vary based on the specific reaction scale, purity of reagents, and reaction conditions. Optimization of base equivalents and reaction temperature may be necessary for specific amino acids, particularly those with bulky or functionalized side chains.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-Boc protection of a generic amino acid using this compound. A specific protocol for L-Phenylalanine is also provided as a representative example.

General Protocol for N-Boc Protection of an Amino Acid

Materials:

-

Amino Acid (1.0 equiv)

-

This compound (1.05 - 1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv)

-

Dioxane

-

Water

-

Ethyl acetate

-

5% aqueous citric acid solution or 1 M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Addition of Base: To the stirred solution, add the base (TEA or DIPEA, 1.1 - 1.5 equiv) at room temperature.

-

Addition of Boc Reagent: Add this compound (1.05 - 1.1 equiv) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 2-5 hours).

-

Work-up:

-

Once the reaction is complete, add water to the reaction mixture to dissolve any salts.

-

Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove the phthalimide byproduct.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with a 5% citric acid solution or 1 M HCl. The N-Boc protected amino acid will often precipitate or can be extracted.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amino acid.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Specific Protocol: N-Boc Protection of L-Phenylalanine

Materials:

-

L-Phenylalanine (1.65 g, 10 mmol)

-

This compound (2.75 g, 10.5 mmol)

-

Triethylamine (1.53 mL, 11 mmol)

-

Dioxane (20 mL)

-

Water (20 mL)

-

Ethyl acetate (for extraction)

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend L-Phenylalanine (1.65 g, 10 mmol) in a mixture of dioxane (20 mL) and water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.53 mL, 11 mmol) to the suspension and stir until the L-phenylalanine dissolves.

-

Add this compound (2.75 g, 10.5 mmol) to the solution and stir the mixture at room temperature for 4 hours.

-

After 4 hours, add water (50 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove the phthalimide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to afford N-Boc-L-phenylalanine as a white solid.

Visualizations

Experimental Workflow for N-Boc Protection

Caption: Experimental workflow for the N-Boc protection of amino acids.

Logical Relationship of Boc Protection in Peptide Synthesis

Caption: Role of N-Boc protection in the peptide synthesis cycle.

Conclusion

This compound is a valuable reagent for the N-Boc protection of amino acids, a fundamental transformation in the synthesis of peptides and other complex organic molecules. The protocols outlined in this document provide a solid foundation for researchers to successfully implement this protection strategy. While the provided quantitative data serves as a useful guideline, empirical optimization for each specific amino acid substrate is recommended to achieve the highest possible yields and purity. The straightforward reaction conditions and work-up procedures make this methodology amenable to a wide range of laboratory settings, from academic research to industrial drug development.

References

Application Notes and Protocols: N-(tert-Butoxycarbonyloxy)phthalimide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-(tert-Butoxycarbonyloxy)phthalimide as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines, a critical step in the synthesis of pharmaceutical intermediates. This reagent offers a stable, crystalline alternative to other Boc-donating agents, facilitating ease of handling and precise reactivity.

Introduction

This compound is an efficient electrophilic source of the Boc group, widely employed in organic synthesis to temporarily protect amine functionalities.[1] This protection strategy is fundamental in multi-step syntheses of complex pharmaceutical ingredients, preventing undesired side reactions and enabling selective transformations at other parts of a molecule. The mild conditions required for both the introduction and subsequent removal of the Boc group make it an invaluable tool in modern drug development.[2]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound is the N-protection of a wide range of amino compounds, including:

-

Amino Acids: Essential for peptide synthesis, where stepwise elongation of the peptide chain requires selective protection of the N-terminus.[2]

-

Chiral Amines: Crucial for the synthesis of enantiomerically pure drug substances.

-

Heterocyclic Amines: Common structural motifs in many active pharmaceutical ingredients.

This protection allows for subsequent chemical modifications, such as coupling reactions, alkylations, and acylations, to be performed on other functional groups within the molecule.

Quantitative Data: Representative Yields for Boc Protection

| Amino Acid Substrate | Reaction Solvent | Base | Yield (%) | Melting Point of Product (°C) |

| L-Alanine | 50% aq. Dioxane | Triethylamine | 98.5 | 82-83 |

| L-Leucine | 50% aq. Dioxane | Triethylamine | 99.5 | 127-129 |

| L-Tryptophan | 50% aq. Dioxane | Triethylamine | 98.6 | 137-138 (dec.) |

| L-Phenylalanine | 50% aq. Dioxane | Triethylamine | 99.7 | 151-153 |

| L-Proline | 50% aq. Dioxane | Triethylamine | 98.2 | 221-223 |

Data adapted from a technical bulletin for 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, a similar Boc-donating reagent.

Experimental Protocols

General Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using a Boc-donating reagent like this compound.

Materials:

-

Amine substrate

-

This compound (1.1 equivalents)

-

Triethylamine (1.5 equivalents) or another suitable base

-

Solvent (e.g., Dioxane, Acetone, Tetrahydrofuran, Acetonitrile)

-

Water (for aqueous systems)

-

Ethyl acetate or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the amine substrate in the chosen solvent system (e.g., 50% aqueous dioxane).

-

Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for N-Boc Deprotection

The Boc group is typically removed under acidic conditions.

Materials:

-

N-Boc protected amine

-

Acidic reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in an organic solvent)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane.

-

Add the acidic reagent (e.g., a solution of 20-50% TFA in DCM) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: General workflow for N-Boc protection of an amine.

Caption: General workflow for N-Boc deprotection of an amine.

Caption: Logic of an orthogonal protection strategy using Boc.

References

Synthesis of Heterocyclic Compounds Using N-(tert-Butoxycarbonyloxy)phthalimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Boc protected heterocyclic compounds utilizing N-(tert-Butoxycarbonyloxy)phthalimide. This reagent serves as an efficient electrophilic source of the tert-butoxycarbonyl (Boc) group, a crucial protecting group in organic synthesis, particularly in the construction of complex pharmaceutical intermediates.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This compound is a stable, crystalline solid that acts as a convenient and efficient reagent for the introduction of the Boc group onto primary and secondary amines, including those within heterocyclic systems. Its use is advantageous in the synthesis of nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry and drug discovery. The protection of the nitrogen atom allows for selective functionalization at other positions of the heterocyclic ring.

Core Principles

The reaction of a heterocyclic amine with this compound proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the Boc group. This results in the formation of the N-Boc protected heterocycle and phthalimide as a byproduct. The reaction is typically carried out in the presence of a mild base to neutralize the phthalimide byproduct.

Applications in Heterocyclic Synthesis

This compound is a versatile reagent for the Boc protection of a wide array of nitrogen-containing heterocycles, including but not limited to:

-

Saturated Heterocycles: Azetidines, pyrrolidines, piperidines, and morpholines.

-

Aromatic Heterocycles: Indoles, imidazoles, and pyrazoles.

-

Substituted Heterocycles: The reagent is compatible with various functional groups, allowing for the protection of substituted heterocyclic systems.

The resulting N-Boc protected heterocycles are valuable intermediates in multi-step syntheses, enabling further transformations such as lithiation, acylation, and cross-coupling reactions.

Data Presentation

The following tables summarize the quantitative data for the N-Boc protection of various heterocyclic amines using this compound under generalized conditions.

Table 1: N-Boc Protection of Saturated Heterocyclic Amines

| Entry | Heterocyclic Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Azetidine | N-Boc-azetidine | 2 - 4 | >95 |

| 2 | Pyrrolidine | N-Boc-pyrrolidine | 1 - 3 | >98 |

| 3 | Piperidine | N-Boc-piperidine | 1 - 3 | >98 |

| 4 | Morpholine | N-Boc-morpholine | 2 - 4 | >95 |

Table 2: N-Boc Protection of Aromatic Heterocyclic Amines

| Entry | Heterocyclic Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Indole | N-Boc-indole | 4 - 8 | 90-95 |

| 2 | Imidazole | N-Boc-imidazole | 6 - 12 | 85-90 |

| 3 | Pyrazole | N-Boc-pyrazole | 6 - 12 | 88-92 |

Note: Reaction conditions can be optimized for specific substrates to improve yields and reduce reaction times.

Experimental Protocols

General Protocol for the N-Boc Protection of Saturated Heterocyclic Amines

This protocol describes a general procedure for the N-Boc protection of a secondary amine in a saturated heterocyclic system on a 1 mmol scale.

Materials:

-

Heterocyclic amine (e.g., pyrrolidine, piperidine) (1.0 mmol)

-

This compound (1.1 mmol, 1.1 eq)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the heterocyclic amine (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the base (triethylamine or sodium bicarbonate).

-

Add this compound (1.1 mmol) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.